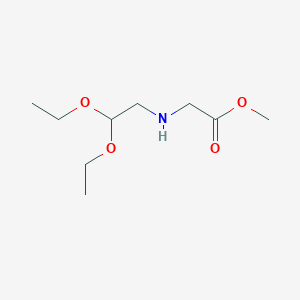

methyl N-(2,2-diethoxyethyl)glycinate

Description

Methyl N-(2,2-diethoxyethyl)glycinate is an N-substituted glycinate ester characterized by a diethoxyethyl group attached to the glycine nitrogen. These compounds are pivotal intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their versatility in forming peptide bonds, heterocycles, and functionalized amines . This article focuses on comparing its structural and synthetic features with similar compounds, leveraging data from glycinate esters bearing aromatic, aliphatic, and heterocyclic substituents.

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

methyl 2-(2,2-diethoxyethylamino)acetate |

InChI |

InChI=1S/C9H19NO4/c1-4-13-9(14-5-2)7-10-6-8(11)12-3/h9-10H,4-7H2,1-3H3 |

InChI Key |

QBWPDTKRHKNBOC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CNCC(=O)OC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis categorizes methyl N-(2,2-diethoxyethyl)glycinate analogs based on substituent type, synthesis routes, yields, and physicochemical properties.

Aromatic and Heterocyclic Substituted Glycinates

Key Observations :

- Indole derivatives exhibit high crystallinity (e.g., 210–213°C melting point) but require meticulous purification .

- Pyrimidine-substituted analogs face challenges in liquid-phase synthesis due to intramolecular self-condensation (e.g., diketopiperazine formation). Solid-phase methods mitigate this by immobilizing intermediates .

- Pyridine-based glycinates achieve high yields (88–89%) via straightforward nucleophilic substitution, highlighting the influence of electron-deficient heterocycles on reactivity .

Aliphatic Substituted Glycinates

Key Observations :

- Diethoxyethyl-substituted glycinates (e.g., CAS 94295-86-0) feature flexible aliphatic chains that enhance solubility in organic solvents. The nitrobenzoyl group in introduces electrophilic character, enabling further functionalization.

- Benzyl-type substituents (e.g., dimethoxybenzyl) balance hydrophobicity and aromaticity, often simplifying purification compared to purely aliphatic analogs .

Reactivity and Stability

- Diketopiperazine Formation : Liquid-phase synthesis of pyrimidinyl glycinates (e.g., ) is prone to intramolecular cyclization, reducing yields. Solid-phase strategies prevent this by spatially separating reactive groups .

- Steric Effects : Bulky substituents (e.g., indole-2-carbonyl) slow reaction kinetics but improve crystallinity. Diethoxyethyl groups, being less bulky, may facilitate faster reactions .

- Protecting Groups : Boc (tert-butoxycarbonyl) protection in solid-phase synthesis minimizes unwanted side reactions, a strategy applicable to diethoxyethyl glycinates .

Yield Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.